N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the glycinamide and chlorophenyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazine ring or the phenylamino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring or the phenylamino groups.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and phenylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can modulate specific biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: A similar triazine derivative with three phenylamino groups, used in various chemical applications.
4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: Another triazine derivative with potential antiviral properties
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide is unique due to the presence of both glycinamide and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in other similar compounds.
Properties
Molecular Formula |
C23H20ClN7O |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C23H20ClN7O/c24-16-8-7-13-19(14-16)26-20(32)15-25-21-29-22(27-17-9-3-1-4-10-17)31-23(30-21)28-18-11-5-2-6-12-18/h1-14H,15H2,(H,26,32)(H3,25,27,28,29,30,31) |
InChI Key |
ZNVCJMVMBGBPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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